![molecular formula C16H13N3O B12614694 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one CAS No. 914774-39-3](/img/structure/B12614694.png)
3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one is a chemical compound that belongs to the class of quinolin-2(3H)-ones. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The compound also contains a pyridin-3-ylmethyl group attached to the quinoline core through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of quinoline N-oxides with pyridin-3-ylmethylamine under visible light-mediated conditions. This photocatalytic approach is highly efficient, atom-economical, and environmentally friendly, providing high yields with minimal by-products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar core structure but differ in their substituents.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and exhibit different biological activities.
Uniqueness
3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
914774-39-3 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13N3O/c20-16-14(8-13-5-1-2-6-15(13)19-16)11-18-10-12-4-3-7-17-9-12/h1-9,11H,10H2,(H,19,20) |
InChI Key |
OAXWZGRKUCVMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


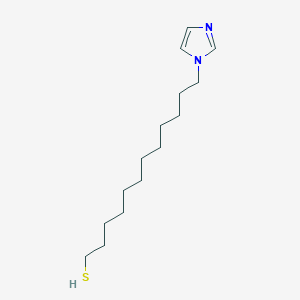

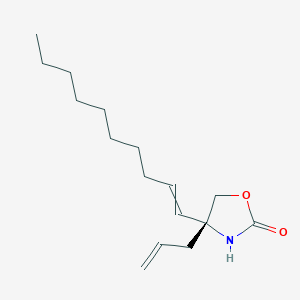
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
![6,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B12614653.png)
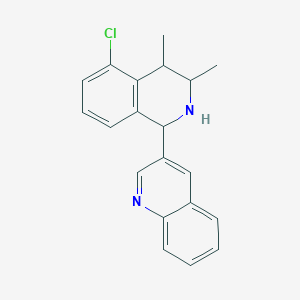
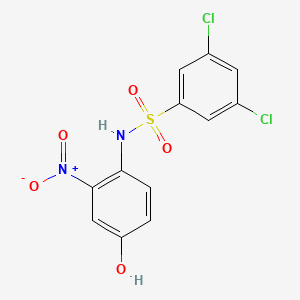
![4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine](/img/structure/B12614666.png)
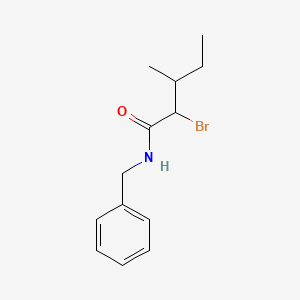
![1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12614678.png)
